molecular formula C8H11N3O4 B3334947 methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1005577-31-0

methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B3334947
CAS No.: 1005577-31-0
M. Wt: 213.19 g/mol
InChI Key: RQVNXFDWWXIPRP-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a nitro group and a methyl group attached to the pyrazole ring, as well as a methyl ester group attached to the propanoate moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl acrylate under basic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Nucleophilic Addition: The carbonyl group of the ester can undergo nucleophilic addition reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH).

    Nucleophilic Addition: Grignard reagents or organolithium compounds.

Major Products Formed

    Reduction: 2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanoate.

    Hydrolysis: 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

    Nucleophilic Addition: Various alcohols or amines depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitro-1H-pyrazole: Lacks the propanoate moiety but shares the pyrazole core structure.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a similar pyrazole ring but with additional heterocyclic rings.

Uniqueness

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-(3-methyl-4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5-7(11(13)14)4-10(9-5)6(2)8(12)15-3/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVNXFDWWXIPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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